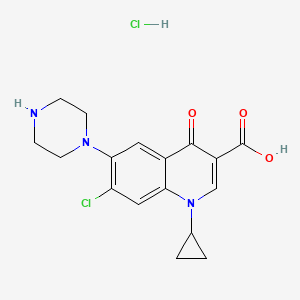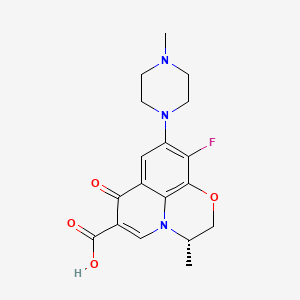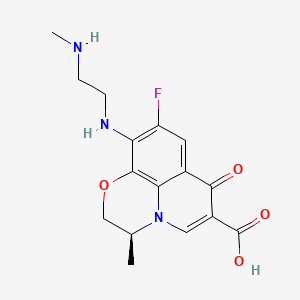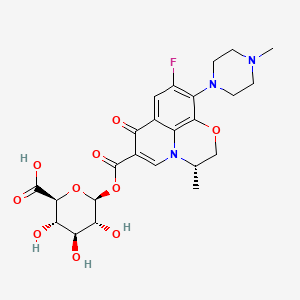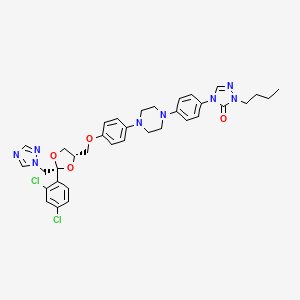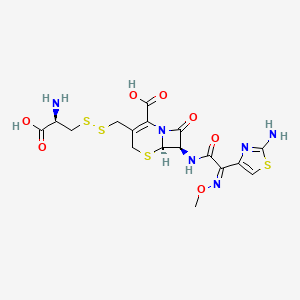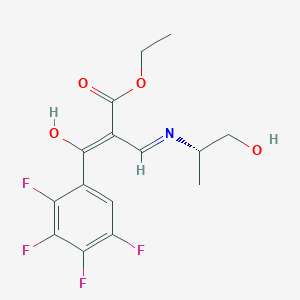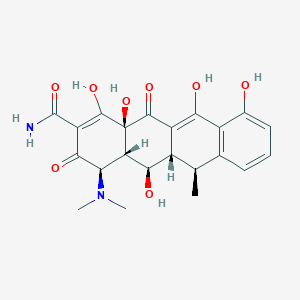
4epi-6epi Doxycyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated potential in both clinical and scientific settings. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. Unlike doxycycline, 4epi-6epi Doxycycline lacks antibiotic activity, making it a valuable tool in research applications where the antibiotic properties of doxycycline might interfere with experimental outcomes.
Wissenschaftliche Forschungsanwendungen
4epi-6epi Doxycycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of tetracycline antibiotics and their derivatives.
Biology: Employed in gene expression studies, particularly in systems where doxycycline’s antibiotic activity might interfere with experimental outcomes.
Medicine: Investigated for its potential use in drug delivery systems and as a tool to study the pharmacokinetics and pharmacodynamics of tetracycline derivatives.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
Target of Action
4epi-6epi Doxycycline is a tetracycline antibiotic . Its primary targets are a wide variety of gram-positive and gram-negative bacteria . It is also used to treat acne and malaria . The drug is highly lipophilic, allowing it to cross multiple membranes of target molecules .
Mode of Action
4epi-6epi Doxycycline interacts with its targets by crossing multiple membranes due to its lipophilic nature . It shows favorable intra-cellular penetration, with bacteriostatic activity against a wide range of bacteria . In addition to its antibacterial properties, 4epi-6epi Doxycycline also exhibits antiparasitic properties and anti-inflammatory actions .
Biochemical Pathways
It is known that the drug has a broad-spectrum antibiotic effect, affecting a wide range of bacteria . It is also known to have antiparasitic properties .
Pharmacokinetics
4epi-6epi Doxycycline is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property gives it favorable intra-cellular penetration . .
Result of Action
The result of 4epi-6epi Doxycycline’s action is the inhibition of bacterial protein synthesis, leading to bacteriostatic activity against a wide range of bacteria . This results in the effective treatment of a variety of bacterial infections .
Action Environment
The action of 4epi-6epi Doxycycline can be influenced by environmental factors. For example, a study found that advanced oxidation processes were highly efficient in degrading doxycycline in different aqueous matrices . More than 99.6% of doxycycline degradation resulted from UV/H2O2 and ozonation processes . This suggests that environmental factors such as light and oxygen levels could potentially influence the action, efficacy, and stability of 4epi-6epi Doxycycline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4epi-6epi Doxycycline involves the epimerization of doxycycline. This process can be achieved through various synthetic routes, including the use of specific reagents and conditions that promote the formation of the desired epimer. One common method involves the use of acidic or basic conditions to induce epimerization at specific carbon atoms in the doxycycline molecule .
Industrial Production Methods: Industrial production of 4epi-6epi Doxycycline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 4epi-6epi Doxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific research applications or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used to oxidize 4epi-6epi Doxycycline.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs with altered chemical properties .
Vergleich Mit ähnlichen Verbindungen
Doxycycline: A widely used antibiotic with broad-spectrum activity against various bacterial infections.
4-Epidoxycycline: Another epimer of doxycycline, used in research to control gene expression without the antibiotic effects.
6-epi-Doxycycline: A related compound with similar chemical properties but different biological activity.
Uniqueness: 4epi-6epi Doxycycline is unique in its lack of antibiotic activity, making it particularly valuable in research applications where the presence of antibiotic properties could confound results. Its ability to modulate gene expression without affecting bacterial growth sets it apart from other tetracycline derivatives .
Eigenschaften
IUPAC Name |
(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-ACUBJMGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

